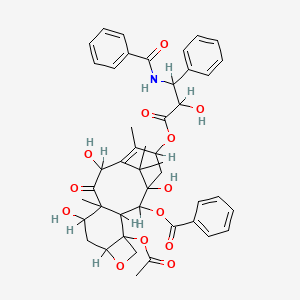

7-Epi-10-Desacetyl-Paclitaxel

Übersicht

Beschreibung

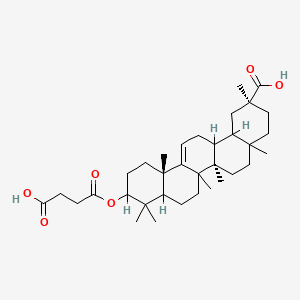

10-Deacetyltaxol ist ein Derivat von Paclitaxel, einem bekannten Antitumormittel. Es ist eine Taxanverbindung, die aus der Rinde von Eiben gewonnen wird, insbesondere aus der Art Taxus wallichiana. Diese Verbindung ist aufgrund ihrer Rolle als Vorläufer bei der Halbsynthese von Paclitaxel, das zur Behandlung verschiedener Krebsarten, einschließlich Brust-, Eierstock- und Lungenkrebs, verwendet wird, von Bedeutung .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: 10-Deacetyltaxol kann durch die Biokonversion von 7-β-Xylosyl-10-Deacetyltaxol unter Verwendung von gentechnisch veränderten Hefestämmen synthetisiert werden. Der Biokonversionsprozess beinhaltet die Verwendung eines Glykosidase-Hydrolase-Gens aus Lentinula edodes, das die Entfernung der Xylosylgruppe ermöglicht . Die Reaktionsbedingungen umfassen die Verwendung von Dimethylsulfoxid, Antischaummitteln und spezifischen Substratkonzentrationen, um die Ausbeute zu optimieren .

Industrielle Produktionsverfahren: Die industrielle Produktion von 10-Deacetyltaxol beinhaltet großtechnische Biokatalyseprozesse. Der optimierte Biokonversionsprozess kann hohe Ausbeuten erzielen, mit einer berichteten Biokonversionseffizienz von 93-95% in einem 10-Liter-Reaktionsvolumen . Diese Methode überbrückt die Lücke zwischen Grundlagenforschung und kommerzieller Nutzung und macht sie für die großtechnische Produktion realisierbar .

Analyse Chemischer Reaktionen

Reaktionstypen: 10-Deacetyltaxol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Derivaten führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien umfassen Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Häufige Reagenzien umfassen Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Häufige Reagenzien umfassen Halogene oder Nukleophile unter bestimmten Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von 10-Deacetyltaxol, die in der Synthese von Paclitaxel und anderen verwandten Verbindungen weiter verwendet werden können .

Wissenschaftliche Forschungsanwendungen

10-Deacetyltaxol hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

10-Deacetyltaxol fördert die Polymerisation von Tubulin, einem Protein, das Mikrotubuli bildet. Durch die Stabilisierung von Mikrotubuli hemmt es deren Depolymerisation, die für die Zellteilung unerlässlich ist. Dieser Mechanismus führt zu Mitose-Arrest und Apoptose in Krebszellen, was es zu einem wirksamen Antitumormittel macht . Die molekularen Ziele umfassen Tubulin und Mikrotubuli, und die beteiligten Pfade sind mit der Zellzyklusregulation und Apoptose verbunden .

Ähnliche Verbindungen:

Paclitaxel: Die Stammverbindung, bekannt für ihre starken Antitumoreigenschaften.

Docetaxel: Ein weiteres Taxanderivat mit ähnlichen Wirkmechanismen, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Cabazitaxel: Ein neueres Taxanderivat, das zur Behandlung von Prostatakrebs eingesetzt wird.

Einzigartigkeit: 10-Deacetyltaxol ist aufgrund seiner Rolle als Vorläufer bei der Halbsynthese von Paclitaxel einzigartig. Seine Fähigkeit, durch Biokatalyse effizient in Paclitaxel umgewandelt zu werden, macht es zu einer wertvollen Verbindung sowohl in der Forschung als auch in industriellen Anwendungen .

Wirkmechanismus

10-Deacetyltaxol promotes the polymerization of tubulin, a protein that forms microtubules. By stabilizing microtubules, it inhibits their depolymerization, which is essential for cell division. This mechanism leads to mitotic arrest and apoptosis in cancer cells, making it an effective anticancer agent . The molecular targets include tubulin and microtubules, and the pathways involved are related to cell cycle regulation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Paclitaxel: The parent compound, known for its potent anticancer properties.

Docetaxel: Another taxane derivative with similar mechanisms of action but different pharmacokinetic properties.

Cabazitaxel: A newer taxane derivative used in the treatment of prostate cancer.

Uniqueness: 10-Deacetyltaxol is unique due to its role as a precursor in the semi-synthesis of paclitaxel. Its ability to be efficiently converted into paclitaxel through biocatalysis makes it a valuable compound in both research and industrial applications .

Eigenschaften

IUPAC Name |

[4-acetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H49NO13/c1-24-29(57-41(54)35(50)33(26-15-9-6-10-16-26)46-39(52)27-17-11-7-12-18-27)22-45(55)38(58-40(53)28-19-13-8-14-20-28)36-43(5,37(51)34(49)32(24)42(45,3)4)30(48)21-31-44(36,23-56-31)59-25(2)47/h6-20,29-31,33-36,38,48-50,55H,21-23H2,1-5H3,(H,46,52) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLVGQKNNUHXIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H49NO13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

811.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

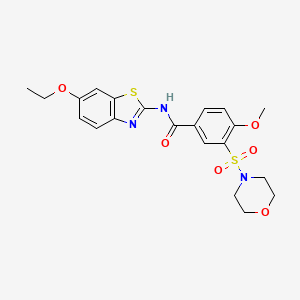

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-(2,4-dichlorophenoxy)-1-oxopropyl]hydrazo]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B1229319.png)

![N-{2-[BENZYL(PROPAN-2-YL)AMINO]ETHYL}-4-[(4-METHYLBENZENESULFONAMIDO)METHYL]BENZAMIDE](/img/structure/B1229327.png)

![N-[4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B1229329.png)